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Compound of Interest

Compound Name: Prop-1-en-2-ylboronic Acid

Cat. No.: B032976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropenylboronic acid is an unsaturated organoboron compound with significant utility in

organic synthesis, particularly in the formation of carbon-carbon bonds. Its vinylboronic acid

structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, offering

a pathway to complex organic molecules. This guide provides a comprehensive overview of the

chemical properties, synthesis, and key applications of isopropenylboronic acid, with a focus on

experimental protocols and its relevance in medicinal chemistry and drug discovery.

Core Properties of Isopropenylboronic Acid
Isopropenylboronic acid, also known as prop-1-en-2-ylboronic acid or (1-

methylethenyl)boronic acid, is characterized by the following fundamental properties.[1]

Property Value

Molecular Formula C₃H₇BO₂[1]

Molecular Weight 85.9 g/mol [1]

CAS Number 14559-87-6[1]
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Synthesis of Isopropenylboronic Acid
A common and effective method for the synthesis of isopropenylboronic acid involves the

reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] This multi-

step process is outlined below.

Experimental Protocol: Synthesis from 2-Bromopropene
Materials:

2-Bromopropene

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Trimethyl borate

Anhydrous diethyl ether

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Grignard Reagent Formation:

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,

and nitrogen inlet, add magnesium turnings.

Add a small crystal of iodine to activate the magnesium.

Dissolve 2-bromopropene in anhydrous THF and add it to the dropping funnel.
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Add a small portion of the 2-bromopropene solution to the magnesium turnings to initiate

the reaction.

Once the reaction begins (indicated by a color change and gentle reflux), add the

remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the isopropenylmagnesium bromide Grignard reagent.

Borylation:

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether.

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution,

maintaining the temperature below -70 °C.

Stir the reaction mixture at -78 °C for 2-3 hours.

Hydrolysis and Work-up:

Allow the reaction mixture to warm to room temperature.

Slowly add aqueous HCl to hydrolyze the borate ester.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield isopropenylboronic acid.
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Synthesis of Isopropenylboronic Acid
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A flowchart illustrating the synthesis of isopropenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling
Isopropenylboronic acid is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a

powerful method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples

the isopropenyl group with various organic halides or triflates. While many literature examples

utilize the more stable pinacol ester of isopropenylboronic acid, the free boronic acid can also

be employed.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of
Isopropenylboronic Acid with an Aryl Bromide
Materials:
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Isopropenylboronic acid

Aryl bromide

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup:

In a Schlenk flask, combine the aryl bromide (1.0 equiv), isopropenylboronic acid (1.2-1.5

equiv), and the base (2.0-3.0 equiv).

Add the palladium catalyst (0.01-0.05 equiv).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent to the flask via syringe.

Reaction Execution:

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed, as monitored by TLC or GC-MS.

Work-up and Purification:

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g.,

ethyl acetate).

Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

desired coupled product.

Suzuki-Miyaura Catalytic Cycle
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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery and Medicinal
Chemistry
Boronic acids and their derivatives are of increasing interest in drug discovery due to their

unique chemical properties. The boron atom in boronic acids possesses an empty p-orbital,

allowing it to form reversible covalent bonds with nucleophilic residues in the active sites of

enzymes, making them effective enzyme inhibitors.

While specific biological targets for isopropenylboronic acid are not extensively documented, its

utility as a synthetic building block is well-established. The isopropenyl moiety can be

incorporated into larger molecules to probe structure-activity relationships or to serve as a

reactive handle for further functionalization. The pinacol ester of isopropenylboronic acid has

been used in the preparation of various therapeutic kinase and enzymatic inhibitors.[4] The

broader class of boronic acids has seen clinical success, with drugs like bortezomib (a
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proteasome inhibitor for multiple myeloma) and vaborbactam (a β-lactamase inhibitor)

highlighting their therapeutic potential.

Conclusion
Isopropenylboronic acid is a versatile and valuable reagent in organic synthesis, particularly for

the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Its synthesis from

readily available starting materials and its reactivity make it an important tool for chemists in

academia and industry. While its direct biological activities are an area for further exploration,

its role as a precursor to complex molecules, including potential therapeutic agents,

underscores its significance in the field of drug discovery and development. The experimental

protocols provided herein offer a practical guide for the synthesis and application of this

important organoboron compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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